molecular formula C17H15NO4 B4689051 N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide

N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide

Cat. No. B4689051
M. Wt: 297.30 g/mol
InChI Key: VGEGKUIHHIMRCA-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide, also known as HOPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HOPA is a synthetic compound that is used as an inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HOPA is believed to have potential therapeutic applications in the treatment of cancer and other diseases that are associated with abnormal gene expression.

Mechanism of Action

N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide exerts its inhibitory effects on HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to the activation of genes that are normally repressed by HDACs, which can have therapeutic benefits in the treatment of diseases that are associated with abnormal gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory effects on HDACs, which can lead to the activation of genes that are normally repressed. This can have a wide range of physiological effects, depending on the specific genes that are activated.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can be used to study the effects of HDAC inhibition on gene expression. It is also a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its effects on gene expression are still being studied. Additionally, it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors. This compound is a relatively potent inhibitor of HDACs, but it may have off-target effects on other enzymes. Developing more selective inhibitors could lead to more effective treatments for diseases that are associated with abnormal gene expression. Another area of research is the study of the physiological effects of this compound. Understanding the specific genes that are activated by this compound could lead to new insights into the regulation of gene expression and the development of new treatments for diseases that are associated with abnormal gene expression. Finally, there is a need for more research on the safety and toxicity of this compound. While it has shown promise as a potential therapeutic agent, more research is needed to determine its safety and potential side effects.

Scientific Research Applications

N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on HDACs, which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases that are associated with abnormal gene expression.

properties

IUPAC Name

N-(2-hydroxyethyl)-4-(2-oxo-2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-11-10-18-17(22)14-8-6-13(7-9-14)16(21)15(20)12-4-2-1-3-5-12/h1-9,19H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGKUIHHIMRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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